molecular formula C8H10BrClS B15256293 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene

3-Bromo-2-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B15256293
M. Wt: 253.59 g/mol
InChI Key: JWFWWHTVKMYKPE-UHFFFAOYSA-N
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Description

Product Overview: 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene (CAS 1496169-17-5) is a high-purity organic building block offered with a specification of 95% purity . This compound has a molecular formula of C 8 H 10 BrClS and a molecular weight of 253.59 g/mol . It is characterized by the canonical SMILES string CC(CCl)CC1=C(Br)C=CS1 . Research Applications and Value: As a polyhalogenated heterocyclic compound, it serves as a versatile intermediate in synthetic and medicinal chemistry. The distinct reactivity of the bromine and chlorine atoms on the thiophene and propyl chains, respectively, allows for selective cross-coupling reactions and further functionalization . Thiophene-based scaffolds are of significant interest in the development of novel compounds with potential biological activity and are also key in materials science, particularly in the search for new organic nonlinear optical (NLO) materials for applications in photonics and laser technology . Researchers can leverage this molecule as a precursor to construct more complex, stereo-defined disubstituted heterocyclic systems for drug discovery platforms or as a core structure in the development of advanced organic materials . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. According to safety data, this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Precautions include using only outdoors or in a well-ventilated area, wearing protective gloves and eye protection, and not breathing any dust/fume/gas . In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, immediately call a poison center or doctor . Store locked up in a well-ventilated place, in a container that is tightly closed .

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

3-bromo-2-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10BrClS/c1-6(5-10)4-8-7(9)2-3-11-8/h2-3,6H,4-5H2,1H3

InChI Key

JWFWWHTVKMYKPE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CS1)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 2-(3-chloro-2-methylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in an aqueous or organic solvent.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., tetrahydrofuran).

Major Products Formed

Scientific Research Applications

3-Bromo-2-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Key Observations:
  • Halogen Effects : The chloro substituent in 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene increases molecular weight (vs. bromo-only analogs) and may reduce volatility. In polymers, chlorohexyl substituents yield lower molar masses compared to bromohexyl analogs due to steric and electronic differences during polymerization .
  • Synthetic Efficiency : The target compound’s 30% yield reflects challenges in separation, whereas 2-acetyl-3-bromothiophene achieves 88% yield via Friedel-Crafts acylation, highlighting the impact of substituent complexity on reaction efficiency .
  • Regioselectivity : Routes A and B () emphasize the advantage of using 2,3-dibromothiophene for regioselective functionalization, a feature shared with palladium-catalyzed cyclizations in benzo[b]thiophenes .

Physicochemical and Functional Properties

Halogen-Dependent Reactivity:
  • Electronic Effects : Bromine’s strong electron-withdrawing nature enhances electrophilic substitution reactivity, while chlorine’s smaller size and lower polarizability may favor nucleophilic displacement. This duality in this compound could enable sequential functionalization in multi-step syntheses.
Thermal and Physical Properties:
  • The bromo-only analog 2-(3-Bromo-2-methylpropyl)thiophene (MW 219.14) is liquid at room temperature, whereas the target compound (MW 239.59) likely has a higher boiling point due to increased molecular weight and chlorine’s polarity .

Biological Activity

3-Bromo-2-(3-chloro-2-methylpropyl)thiophene is an organic compound characterized by a thiophene ring, which contains a bromine atom at the 3-position and a 3-chloro-2-methylpropyl group at the 2-position. This unique structure endows it with potential biological activity, particularly in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound's molecular formula allows for significant interactions with biological targets due to its halogenated structure. The presence of bromine and chlorine enhances the potential for halogen bonding , which can increase binding affinity to various biological molecules. Additionally, the thiophene ring may engage in π-π interactions with aromatic residues in proteins, potentially influencing their activity.

Preliminary Findings

Initial studies suggest that this compound exhibits promising biological activity. Its halogenated structure may facilitate interactions with enzymes and receptors, influencing their biological functions. However, comprehensive research on its specific interactions and mechanisms is still emerging.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research indicates that halogenated thiophenes can enhance enzyme activity by stabilizing transition states during catalysis. This stabilization is attributed to the unique electronic properties conferred by the halogen atoms.
  • Antimicrobial Activity :
    • Similar compounds have shown antimicrobial properties, suggesting that this compound may possess similar effects. The presence of chlorine and bromine is often linked to increased antibacterial activity against various pathogens .
  • Neurotoxin Inhibition :
    • Chlorinated derivatives of thiophenes have been studied for their potential as neurotoxin inhibitors, indicating that this compound could be explored for similar applications in neuropharmacology .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene Bromine at position 4; chlorine at position 3Different substitution pattern affects reactivity
2-Bromo-3-chlorothiophene Bromine at position 2; chlorine at position 3Lacks the 3-(3-chloro-2-methylpropyl) group
4-Chloro-2-(3-bromo-2-methylpropyl)thiophene Chlorine at position 4; bromine at position 3Reversed positions of halogens provide different reactivity profiles
2-(3-Chloro-2-methylpropyl)thiophene Lacks the bromine atomSimplified structure influences properties

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